molecular formula C24H30O6 B1657552 Desonide glyoxal CAS No. 57171-18-3

Desonide glyoxal

Cat. No.: B1657552
CAS No.: 57171-18-3
M. Wt: 414.5
InChI Key: KEMXOZSBCMOIEF-LECWWXJVSA-N
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Description

Desonide glyoxal is a synthetic compound that combines the properties of desonide, a nonfluorinated corticosteroid, and glyoxal, a simple dialdehyde Desonide is primarily used for its anti-inflammatory and antipruritic properties in dermatological applications, while glyoxal is known for its reactivity and use in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desonide glyoxal involves the reaction of desonide with glyoxal under controlled conditions. Typically, desonide is dissolved in an appropriate solvent, such as ethanol or methanol, and glyoxal is added to the solution. The reaction is carried out at a temperature range of 25-30°C with constant stirring. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and filtration to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Desonide glyoxal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: The aldehyde groups in glyoxal can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the aldehyde groups.

Major Products Formed:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Desonide glyoxal has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.

    Biology: Employed in the study of protein interactions and as a fixative in immunohistochemistry.

    Medicine: Investigated for its potential use in treating inflammatory skin conditions and as a drug delivery agent.

    Industry: Utilized in the production of resins, adhesives, and coatings due to its cross-linking properties.

Mechanism of Action

The mechanism of action of desonide glyoxal involves the interaction of desonide with glucocorticoid receptors, leading to the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. Glyoxal, on the other hand, acts as a cross-linking agent, forming covalent bonds with proteins and other biomolecules. This dual mechanism enhances the anti-inflammatory and stabilizing effects of the compound.

Comparison with Similar Compounds

    Desonide: A nonfluorinated corticosteroid used for its anti-inflammatory properties.

    Glyoxal: A simple dialdehyde used in various industrial applications.

Comparison: Desonide glyoxal combines the properties of both desonide and glyoxal, making it unique in its dual functionality. While desonide alone is primarily used in dermatology, and glyoxal in industrial processes, this compound offers potential applications in both fields. Its ability to act as an anti-inflammatory agent and a cross-linking reagent sets it apart from other similar compounds.

Properties

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,12,15-17,19-20,27H,5-6,10-11H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXOZSBCMOIEF-LECWWXJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)CCC5=CC(=O)C=C[C@]35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57171-18-3
Record name Desonide glyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057171183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESONIDE GLYOXAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT94UG7TT2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desonide glyoxal
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Desonide glyoxal
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Desonide glyoxal
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Desonide glyoxal
Reactant of Route 5
Desonide glyoxal
Reactant of Route 6
Desonide glyoxal

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